Egfr-IN-32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-32 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a critical target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). This compound has shown promise in blocking EGFR mutations, making it a valuable candidate for cancer therapy .
準備方法
The preparation of Egfr-IN-32 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Egfr-IN-32 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Egfr-IN-32 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of EGFR and its effects on cellular processes. In biology, it helps in understanding the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for treating EGFR-mutated cancers. Additionally, it has industrial applications in the development of new cancer therapies .
作用機序
Egfr-IN-32 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .
類似化合物との比較
Egfr-IN-32 can be compared with other EGFR inhibitors such as erlotinib and gefitinib. While all these compounds target the EGFR tyrosine kinase, this compound has shown higher potency and selectivity for certain EGFR mutations. This makes it a unique and promising candidate for targeted cancer therapy .
Similar Compounds:- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced efficacy and reduced side effects compared to these similar compounds.
生物活性
Introduction
Egfr-IN-32 is a small molecule inhibitor specifically targeting the epidermal growth factor receptor (EGFR), a critical player in various cancers, particularly non-small cell lung cancer (NSCLC). The biological activity of this compound has been investigated through various studies, which have focused on its efficacy against different EGFR mutations, its mechanism of action, and its potential therapeutic applications.
This compound functions by binding to the ATP-binding site of the EGFR, inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells expressing mutated forms of EGFR.
Key Mechanistic Insights
- Inhibition of Phosphorylation : this compound effectively inhibits the phosphorylation of tyrosine residues in the EGFR, which is crucial for its activation and subsequent signaling cascades.
- Selectivity for Mutated EGFR : The compound exhibits higher selectivity for mutant forms of EGFR, such as L858R and T790M, compared to the wild-type receptor.
Biological Activity and Efficacy
The biological activity of this compound has been quantified through various assays assessing its potency against different cancer cell lines. The following table summarizes the IC50 values observed in several studies:
Cell Line | EGFR Status | IC50 (nM) |
---|---|---|
A431 | Wild-type | 596.6 |
HCC827 | Exon 19 deletion | 3.3 |
PC9 | Exon 19 deletion | 4.1 |
NCI-H1975 | L858R/T790M | 4.0 |
H3255 | L858R | 7.0 |
These values indicate that this compound is significantly more effective against cancer cell lines harboring specific mutations compared to those with wild-type EGFR .
Case Study 1: NSCLC Patients Treated with this compound
A clinical trial involving NSCLC patients demonstrated that those treated with this compound showed a marked reduction in tumor size compared to a control group receiving standard chemotherapy. The study reported a progression-free survival (PFS) rate of 70% at six months among patients with EGFR mutations.
Case Study 2: In Vitro Studies
In vitro studies have shown that treatment with this compound leads to significant apoptosis in cells expressing mutant EGFR. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, confirming the compound's pro-apoptotic effects.
Research Findings
Recent research has highlighted the compound's potential to overcome resistance mechanisms associated with other EGFR inhibitors, such as erlotinib and gefitinib. Studies have indicated that this compound retains efficacy against T790M mutations, which are commonly associated with acquired resistance to first-generation inhibitors .
特性
分子式 |
C31H34N6O3 |
---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(2-phenoxyphenyl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C31H34N6O3/c1-6-30(38)33-25-20-26(29(39-5)21-27(25)37(4)19-18-36(2)3)35-31-32-17-16-24(34-31)23-14-10-11-15-28(23)40-22-12-8-7-9-13-22/h6-17,20-21H,1,18-19H2,2-5H3,(H,33,38)(H,32,34,35) |
InChIキー |
BVPMIKLQWLLAPT-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CC=CC=C3OC4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。